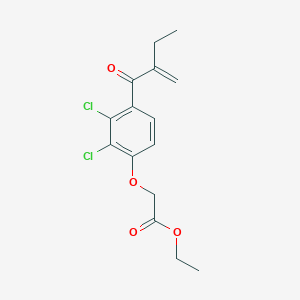

Etacrynic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2O4/c1-4-9(3)15(19)10-6-7-11(14(17)13(10)16)21-8-12(18)20-5-2/h6-7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGAZROIIAAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Investigations of Etacrynic Acid Ethyl Ester and Its Analogues

Enzymatic Target Inhibition Mechanisms

Etacrynic acid and its derivatives, including the ethyl ester, are recognized for their ability to inhibit various enzymes, primarily through mechanisms involving their α,β-unsaturated carbonyl group. hilarispublisher.com This reactive moiety allows for Michael-type addition reactions with nucleophilic residues, such as cysteine, within the active sites of target enzymes. nih.gov

Cysteine Protease Inhibition

The α,β-unsaturated carbonyl structure of etacrynic acid and its analogues makes them effective inhibitors of cysteine proteases. nih.gov This inhibition occurs via a Michael-type reaction where the nucleophilic cysteine residue in the enzyme's active site attacks the electrophilic β-carbon of the inhibitor. nih.gov

Falcipain-2 and falcipain-3 are crucial cysteine proteases for the survival of the malaria parasite, Plasmodium falciparum, as they are involved in the degradation of hemoglobin. hilarispublisher.com Inhibition of these enzymes is a key strategy in the development of antimalarial drugs. researchgate.net

Studies on a series of etacrynic acid derivatives have shown that etacrynic acid ethyl ester is a more potent inhibitor of both falcipain-2 and falcipain-3 than its parent compound, etacrynic acid. nih.govmdpi.com Research indicates that the dichloro-substituted derivatives, like the ethyl ester, generally exhibit better inhibitory activity compared to mono-chloro or fluoro-substituted analogues. nih.govmdpi.com The presence of the α,β-unsaturated system is also considered favorable for activity against falcipains. hilarispublisher.commdpi.com

| Compound | Target Enzyme | IC50 (µM) |

| Etacrynic Acid Ethyl Ester | Falcipain-2 | 45 |

| Etacrynic Acid Ethyl Ester | Falcipain-3 | 31 |

| Etacrynic Acid | Falcipain-2 | 110 |

| Etacrynic Acid | Falcipain-3 | 120 |

| This table presents the half-maximal inhibitory concentration (IC50) values of Etacrynic Acid Ethyl Ester and its parent compound against falcipain-2 and falcipain-3. Data sourced from non-peptidic cysteine protease inhibitor studies. nih.gov |

The inhibitory potential of etacrynic acid derivatives extends to other cysteine proteases like papain and cathepsin B. nih.govnih.gov Papain, a plant-derived cysteine protease, is often used as a model enzyme in inhibition studies. nih.gov Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes. researchgate.net

Research has demonstrated that etacrynic acid ethyl ester is a more effective inhibitor of papain compared to etacrynic acid itself. nih.gov This enhanced potency is consistent with findings for other cysteine proteases, suggesting that the esterification of the carboxylic acid group can positively influence inhibitory activity. nih.gov The mechanism of inhibition is attributed to the Michael addition reaction with the active site cysteine residue. nih.gov While specific inhibitory data for etacrynic acid ethyl ester against cathepsin B is not detailed in the provided context, the general activity of etacrynic acid derivatives against cysteine proteases suggests a similar mechanism would apply. researchgate.netstanford.edu

The main protease (Mpro) of SARS-CoV is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development. mdpi.com The active site of Mpro contains a catalytic cysteine residue (Cys145) that is susceptible to attack by electrophilic compounds. mdpi.com

Studies have identified etacrynic acid as a potential inhibitor of SARS-CoV Mpro. mdpi.comnews-medical.netnih.gov Further investigations into its derivatives have shown that while etacrynic acid itself is a weak inhibitor, certain amide derivatives exhibit more potent activity. nih.gov Notably, etacrynic acid ethyl ester has been shown to be a more potent inhibitor of SARS-CoV Mpro than the parent etacrynic acid, a finding that aligns with its enhanced activity against other cysteine proteases like papain, falcipain-2, and falcipain-3. nih.govmdpi.com

| Compound | Target Enzyme | Ki (µM) |

| Etacrynic Acid | SARS-CoV Mpro | 375 |

| Etacrynic Acid Amide | SARS-CoV Mpro | 35.3 |

| Etacrynic Acid tert-Butylamide | SARS-CoV Mpro | 45.8 |

| This table displays the inhibitor constants (Ki) for etacrynic acid and two of its amide derivatives against the SARS-CoV Main Protease. nih.gov |

Glutathione (B108866) S-Transferase (GST) Inhibition (via Michael Addition)

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. wur.nl Overexpression of certain GSTs, particularly the pi-class (GSTP1-1), is associated with resistance to anticancer drugs. wur.nl Etacrynic acid is a well-known inhibitor of GSTs. wikipedia.orglookchem.com The primary mechanism of inhibition involves the α,β-unsaturated carbonyl group, which acts as a Michael acceptor. hilarispublisher.commdpi.com

Etacrynic acid inhibits GSTs through both reversible and irreversible mechanisms. wur.nl The irreversible inhibition is due to the covalent binding of the molecule to cysteine residues within the enzyme's active site. wur.nl This occurs via a Michael addition reaction, where the thiol group of a cysteine residue attacks the electrophilic β-carbon of the α,β-unsaturated ketone in etacrynic acid. mdpi.com

The pi-class GSTs are particularly susceptible to this covalent modification. wur.nl Studies have shown that etacrynic acid can covalently bind to GSTP1-1, leading to significant inhibition of its catalytic activity. sigmaaldrich.comnih.gov This covalent interaction is, however, considered to be reversible, as the catalytic activity can be restored over time by incubation with an excess of glutathione. nih.gov The ability of etacrynic acid and its derivatives to form covalent adducts with cysteine residues is a key feature of their inhibitory action against GSTs. wur.nlmdpi.com

Adenine (B156593) Nucleotide Translocase (ANT) Covalent Modification

Chemoproteomic profiling has identified that ethacrynic acid can covalently modify adenine nucleotide translocases (ANT), which are crucial proteins in mitochondrial function. This interaction leads to an impairment of mitochondrial activity. vietnamjournal.ru

Inhibition of Transglutaminase-2 (Tgase-2) Dependent Processes

Ethacrynic acid has been shown to be a potent inhibitor of transglutaminase-2 (Tgase-2). lookchem.comchemicalbook.com This inhibition has been observed to affect processes such as sphingosylphosphorylcholine-induced keratin (B1170402) 8 phosphorylation and reorganization. biomolther.orgchemsrc.com The α,β-unsaturated ketone structure within ethacrynic acid is believed to be key to this inhibitory activity, though the exact mechanism may be more complex than a simple Michael addition with sulfhydryl groups of the enzyme. lookchem.comchemicalbook.com

Exploration of Other Biochemical Interactions and Effects

Inhibition of Biofilm Formation in Gram-Positive Pathogens (e.g., Staphylococcus aureus, S. epidermidis)

Biofilms are a significant factor in the pathogenesis of infections caused by Staphylococcus aureus and Staphylococcus epidermidis, contributing to their resistance to conventional antibiotics. plos.orgfrontiersin.orgnih.gov Research has shown that certain compounds can inhibit the formation of these biofilms. plos.orgfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgupenn.edu For instance, etacrynic acid ethyl ester has demonstrated the ability to inactivate S. aureus and S. epidermidis. grafiati.com The mechanism of biofilm inhibition can involve the repression of quorum-sensing systems and virulence factor production. nih.gov

| Compound/Agent | Organism(s) | Effect | Reference |

| Etacrynic acid ethyl ester | Staphylococcus aureus, S. epidermidis | Inactivation | grafiati.com |

| Ellagic acid derivatives | Staphylococcus aureus | Inhibition of biofilm formation, increased antibiotic susceptibility | plos.org |

| Petroselinic acid | Staphylococcus aureus (including MRSA strains) | Inhibition of biofilm formation, suppression of virulence factor production | nih.gov |

| Anti-SesC antibodies | Staphylococcus epidermidis | Prevention of biofilm formation | nih.gov |

Modulation of Mitochondrial Function and Reactive Oxygen Species (ROS) Production

The kidneys, having high metabolic demands, are rich in mitochondria and are thus susceptible to damage from mitochondrial dysfunction. mdpi.com Ethacrynic acid and its derivatives have been shown to modulate mitochondrial function and the production of reactive oxygen species (ROS). nih.govnih.govnih.govplos.org

Direct depletion of mitochondrial glutathione by ethacrynic acid can lead to a rapid increase in ROS, a collapse of the mitochondrial membrane potential, and subsequent cell death. nih.gov The ethyl ester derivative, in particular, has been noted to induce apoptosis through a pathway dependent on hydrogen peroxide. aacrjournals.org This process involves the depletion of glutathione, a decrease in mitochondrial membrane potential, and can be independent of glutathione S-transferase P1-1 inhibition. aacrjournals.org

| Compound | Effect on Mitochondria | ROS Production | Reference |

| Ethacrynic acid | Depletes mitochondrial GSH, collapses membrane potential | Rapid increase | nih.gov |

| Ethacrynic acid butyl-ester (EABE) | Decreases mitochondrial membrane potential | Increases H2O2 | aacrjournals.org |

Influence on Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for various cellular processes, and its aberrant activation is linked to several cancers. plos.orgnih.govmdpi.com Ethacrynic acid has been identified as an inhibitor of this pathway. lookchem.comchemicalbook.complos.orgnih.govmdpi.comnih.gov

Studies have shown that ethacrynic acid can directly interact with and bind to the transcription factor LEF-1, leading to the destabilization of the LEF-1/β-catenin complex. plos.orgmdpi.com This disruption inhibits the transcription of Wnt target genes. plos.org The α,β-unsaturated carbonyl group of ethacrynic acid is essential for this activity, as its reduction abrogates the inhibitory effect on Wnt signaling. nih.gov Amide derivatives of ethacrynic acid have also been synthesized and show enhanced potency in inhibiting Wnt signaling. nih.govhilarispublisher.com

| Compound | Target | Effect on Wnt/β-Catenin Pathway | Reference |

| Ethacrynic acid | LEF-1 | Inhibits signaling by destabilizing the LEF-1/β-catenin complex | plos.orgmdpi.com |

| Amide derivatives of Ethacrynic acid | Wnt-dependent genes (e.g., Lef-1) | Enhanced inhibition of Wnt signaling | nih.govhilarispublisher.com |

Induction of Mitochondrial Dysfunctions and Caspase-Induced Apoptosis (for derivatives)

Derivatives of ethacrynic acid have been investigated for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govaacrjournals.orghilarispublisher.comresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net The mechanism often involves the induction of mitochondrial dysfunction and the activation of caspases. nih.govresearchgate.net

For example, certain triazole derivatives of ethacrynic acid have been shown to cause mitochondrial dysfunctions that lead to caspase-induced apoptosis. nih.gov Similarly, oxadiazole analogs of ethacrynic acid induce apoptosis by downregulating anti-apoptotic proteins, a process that can be independent of ROS production. aacrjournals.org The α,β-unsaturated carbonyl group is a critical structural feature for the cytotoxic effects of many of these derivatives. hilarispublisher.comaacrjournals.org

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of ethacrynic acid (EA) and its analogues reveals critical insights into the molecular features governing their biochemical activities. These studies systematically explore how modifications to different parts of the molecule—the α,β-unsaturated system, the aromatic ring, and the side chain—influence their efficacy as enzyme inhibitors and their antiproliferative effects.

Influence of the α,β-Unsaturated System on Activity

The α,β-unsaturated carbonyl group within the structure of ethacrynic acid and its derivatives is a key determinant of their biological activity. academie-sciences.frhilarispublisher.com This moiety functions as a Michael acceptor, enabling it to react with nucleophiles such as the thiol group of cysteine residues in enzymes under physiological conditions. academie-sciences.frmdpi.com This covalent interaction is fundamental to the inhibitory mechanism of these compounds against various enzymes, including glutathione S-transferases (GSTs) and cysteine proteases. academie-sciences.frhilarispublisher.comnih.gov

The reactivity of the Michael acceptor can be modulated to enhance biological activity. For example, the introduction of a hydroxyl group at the ortho-position to the α,β-unsaturated carbonyl can lead to the formation of an intramolecular hydrogen bond, which increases the electrophilicity of the Michael acceptor and correlates with improved antiproliferative activities. mdpi.comnih.gov This highlights that not only the presence but also the chemical reactivity of the α,β-unsaturated system is a critical factor for the potency of these compounds. mdpi.comnih.govresearchgate.net

Role of Aromatic Ring Substitutions (e.g., Dichloro vs. Monochloro vs. Fluoro)

Substitutions on the aromatic ring of ethacrynic acid analogues play a significant role in modulating their biological activity. The nature and position of these substituents can influence the compound's electronic properties, steric hindrance, and binding affinity to target enzymes.

The dichloro substitution pattern found in ethacrynic acid is considered important for its activity. chemicalbook.com Specifically, the 2,3-dichloro substitution is often necessary for potent diuretic action. chemicalbook.com Studies on the inhibition of glutathione S-transferase P1-1 (GSTP1-1) have shown that the substitution at the 3' position of the aromatic ring is necessary for inhibitory activity. nih.gov Analogues without any substituent at this position lose their ability to inhibit GSTP1-1. nih.gov

Comparative studies of different halogen substitutions have provided further insights into the structure-activity relationship:

Dichloro-substituted compounds generally exhibit strong inhibitory activity. nih.gov For instance, dichloro-substituted analogues are often better inhibitors of falcipain-2 and -3 (cysteine proteases of Plasmodium falciparum) compared to their monochloro or fluoro-substituted counterparts. nih.gov

Monochloro-substituted analogues can still retain activity, although it may be less potent than the dichloro derivatives. nih.gov

Fluoro-substituted analogues have also been synthesized and evaluated, with their activity being generally lower than the dichloro-substituted compounds. nih.gov

The replacement of chlorine atoms with other groups, such as methyl, bromide, or fluoride (B91410) at the 3' position, can maintain the GSTP1-1 inhibitory effect, suggesting some flexibility in the type of substituent tolerated at this position. nih.gov However, a complete lack of substitution at this critical position leads to a loss of activity. nih.gov Furthermore, replacing the aromatic ring with a cyclohexyl moiety has been explored to evaluate the role of the aromatic system itself. nih.gov

The following table summarizes the inhibitory effects of differently substituted ethacrynic acid analogues on the cysteine protease falcipain-2.

| Compound | Aromatic Substitution | IC50 (µM) against Falcipain-2 |

| 8 | 2,3-dichloro | 41 |

| 1 | 3-chloro | 114 |

| 6 | 3-fluoro | 148 |

| 9 | 2,3-dichloro (Ethyl Ester) | 26 |

This table is based on data from reference nih.gov.

Impact of Side Chain Length and Functional Group Variations (Esters vs. Amides vs. Acids)

Functional Group Variations:

The carboxylic acid moiety of ethacrynic acid is a primary site for modification. Converting the acid to an ester or an amide can significantly alter the compound's activity. hilarispublisher.comnih.gov

Esters: The ethyl ester of ethacrynic acid has been shown to be more effective than the parent acid in inhibiting certain enzymes like falcipain-2 and falcipain-3. hilarispublisher.comnih.gov This suggests that the ester may act as a prodrug, being hydrolyzed to the active carboxylic acid within the cell, or that the ester form itself has enhanced cellular uptake or target engagement. chemicalbook.com

Amides: The conversion of the carboxylic acid to an amide has been a particularly fruitful strategy for enhancing biological activity. hilarispublisher.com Amide derivatives of ethacrynic acid have demonstrated improved inhibitory effects against various targets. hilarispublisher.comnih.gov Studies have shown that aromatic-containing amides are generally more potent than aliphatic amides in inhibiting the Wnt signaling pathway and the survival of chronic lymphocytic leukemia (CLL) cells. hilarispublisher.com Furthermore, amides with larger substituents, such as phthalimide (B116566) or benzothiazole, have shown good inhibitory activity. hilarispublisher.com

Side Chain Length:

The length of the side chain attached to the phenoxyacetic acid core can also influence activity. For instance, in the context of antimalarial activity, an analogue with a long acidic side chain exhibited significantly improved potency against Plasmodium falciparum. hilarispublisher.com This highlights that optimizing the side chain length can lead to better interactions with the target enzyme's binding site.

The following table presents a comparison of the antiproliferative activity of ethacrynic acid and some of its amide derivatives against HL-60 cells.

| Compound | Side Chain Functional Group | IC50 (µM) against HL-60 cells |

| Ethacrynic Acid | Carboxylic Acid | > 10 |

| Compound 7 | N-butyl amide | 1.7 |

| Compound 8 | Propargyl ether | 0.015 |

This table is based on data from reference mdpi.com.

Correlation between Michael Acceptor Chemical Reactivity and Biochemical Activities

A direct correlation exists between the chemical reactivity of the Michael acceptor in ethacrynic acid analogues and their observed biochemical activities. mdpi.comnih.govrsc.org The α,β-unsaturated carbonyl system's ability to undergo a Michael addition reaction with nucleophilic residues, particularly cysteine, is a cornerstone of its mechanism of action. academie-sciences.frmdpi.com

Enhancing the electrophilicity of the Michael acceptor has been shown to improve the biological and pharmacological properties of these compounds. rsc.org This has been demonstrated in studies where modifications that increase the chemical reactivity of the Michael acceptor lead to a corresponding increase in antiproliferative activities. mdpi.comnih.gov For example, the introduction of an intramolecular hydrogen bond near the keto group of the Michael acceptor enhances its reactivity and results in more potent antiproliferative effects. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to monitor the reaction rate between cysteine and various Michael acceptors in ethacrynic acid analogues. rsc.orgrsc.org These studies have revealed a direct correlation between the rate of S-C covalent bond formation with cysteine and the inhibitory activity of the compounds against enzymes like the main protease (Mpro) of SARS-CoV-2. rsc.orgrsc.org Compounds that react more readily with cysteine tend to be more potent inhibitors. rsc.org

Conversely, analogues where the α,β-unsaturated double bond is reduced, thereby eliminating the Michael acceptor functionality, show a significant loss of inhibitory activity. researchgate.netrsc.orgrsc.org This further solidifies the crucial role of the Michael acceptor's reactivity in the biological action of this class of compounds.

The table below illustrates the correlation between the chemical reactivity (represented by the reaction with cysteine) and the inhibitory activity against SARS-CoV-2 Mpro for ethacrynic acid and its analogues.

| Compound | Michael Acceptor Present | Reaction with Cysteine | Mpro Inhibition |

| Ethacrynic Acid | Yes | Slow | Weak |

| Analogue 8 | Yes | Instantaneous | Potent |

| Analogue 9 (reduced) | No | No reaction | Inactive |

Computational and Theoretical Analyses of Etacrynic Acid Ethyl Ester Derivatives

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and in the rational design of new therapeutic agents. In the context of etacrynic acid (EA) derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action, particularly their interactions with key proteins involved in cancer progression, such as Glutathione (B108866) S-Transferase P1-1 (GSTP1-1) and Caspase-3. nih.govmdpi.com

Ligand-Protein Interactions with Glutathione S-Transferase P1-1 (GSTP1-1)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. nih.gov The isoform GSTP1-1 is frequently overexpressed in tumor cells, contributing to multidrug resistance. nih.gov Ethacrynic acid is a known inhibitor of GSTP1-1, primarily through the covalent modification of a cysteine residue in the enzyme's active site via a Michael-like addition. nih.govnih.gov

Molecular docking studies have been performed on novel EA derivatives to evaluate their binding affinity and interaction with GSTP1-1. nih.govmdpi.com For instance, a study involving EA derivatives with nitrogen heterocycle, urea (B33335), and thiourea (B124793) moieties revealed that certain compounds, specifically compounds 2 and 3, exhibited significant binding modes with GSTP1-1. nih.govmdpi.comresearchgate.net The docking results indicated that these derivatives have higher binding affinities compared to the parent ethacrynic acid. mdpi.com

Specifically, the binding affinity for compounds 2 and 3 were reported as -7.4 kcal/mol and -7.3 kcal/mol, respectively, whereas the binding affinity for EA was -5.7 kcal/mol. mdpi.com This suggests a more stable interaction for the derivatives. The enhanced binding of compound 2 was attributed to a greater number of interactions with the active site residues of GSTP1-1 compared to EA. mdpi.com The docking simulations for these derivatives were conducted using the human glutathione S-transferase P1-1 pocket with the PDB ID: 2GSS. nih.govmdpi.com

| Compound | Binding Affinity (kcal/mol) | PDB ID |

|---|---|---|

| Ethacrynic Acid (EA) | -5.7 | 2GSS |

| Compound 2 | -7.4 | 2GSS |

| Compound 3 | -7.3 | 2GSS |

Binding Mode Analysis with Caspase-3

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). nih.gov Caspase-3 is a key executioner caspase, and its activation is a critical step in the apoptotic pathway. nih.gov The inhibition of apoptosis is a hallmark of cancer, making the activation of caspases a desirable strategy for anticancer therapies.

Molecular docking studies have also explored the interaction of EA derivatives with caspase-3. nih.govmdpi.com The same study that investigated GSTP1-1 also performed docking simulations of compounds 2 and 3 with human caspase-3 (PDB ID: 4AU8). nih.govmdpi.comresearchgate.net The results showed that these compounds also exhibit significant binding modes with this enzyme, suggesting a potential mechanism for inducing apoptosis in cancer cells. nih.govmdpi.com

In Silico Prediction of Molecular Properties for Research Design

In silico methods are computational approaches used to predict the physicochemical and pharmacokinetic properties of molecules. These predictions are valuable in the early stages of drug discovery for designing compounds with favorable characteristics.

Drug-Likeness Property Assessment of Synthesized Compounds

"Drug-likeness" is a qualitative concept used in drug design to evaluate how "drug-like" a substance is with respect to factors like bioavailability. An in silico assessment of the drug-likeness properties of newly synthesized EA derivatives was performed to understand the mechanism of action of the most active compounds. nih.govmdpi.com This analysis helps in prioritizing compounds for further experimental testing. The study on EA derivatives containing nitrogen heterocycle, urea, and thiourea moieties reported that most of the synthesized and newly designed compounds showed good drug-like properties. nih.govmdpi.comresearchgate.net

Advanced Computational Chemistry Methods for Structural Insights

Advanced computational chemistry methods, such as Density Functional Theory (DFT), provide deeper insights into the structural and electronic properties of molecules. researchgate.net While specific applications of advanced computational chemistry methods for the structural insights of etacrynic acid ethyl ester were not detailed in the provided search results, the use of such methods for related ethacrynic acid derivatives has been reported. For example, DFT studies were carried out to gain insight into the structural features of coordination compounds of Nb(V) and Ti(IV) with ethacrynic acid. researchgate.net These methods can elucidate aspects like molecular geometry, electronic distribution, and reactivity, which are crucial for understanding the interactions of these derivatives at a molecular level.

Analytical Methodologies for Research and Characterization of Etacrynic Acid Ethyl Ester

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), High-Resolution Mass Spectrometry (HRMS))

Spectroscopic methods are indispensable for the definitive structural confirmation of Etacrynic Acid Ethyl Ester. These techniques provide detailed information about the molecule's atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular skeleton. In ¹H NMR spectroscopy, the ethyl ester group would be readily identifiable by a characteristic ethyl spin system: a quartet signal for the methylene protons (-OCH₂CH₃) adjacent to the oxygen atom, and a triplet signal for the terminal methyl protons (-OCH₂CH₃). The chemical shifts of the aromatic and vinyl protons provide further confirmation of the core structure inherited from Etacrynic Acid. ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the distinct signals for the ester carbonyl carbon and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Etacrynic Acid Ethyl Ester would be dominated by strong absorption bands characteristic of the ester and ketone carbonyl (C=O) groups. The ester C=O stretching vibration typically appears in the range of 1750-1735 cm⁻¹, while the α,β-unsaturated ketone C=O stretch is observed at a lower wavenumber, around 1685-1666 cm⁻¹ orgchemboulder.comorgchemboulder.com. The presence of a C-O stretching band in the 1300-1000 cm⁻¹ region further confirms the ester functionality orgchemboulder.comblogspot.com.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of the molecule. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information, confirming the connectivity of the ethyl ester and the dichlorinated phenoxyacetyl moieties.

Table 1: Predicted Spectroscopic Data for Etacrynic Acid Ethyl Ester

| Technique | Expected Observation | Structural Interpretation |

|---|

| ¹H NMR | Quartet (~4.2 ppm) Triplet (~1.3 ppm) Multiplets (Aromatic & Vinyl regions) | Methylene protons (-OCH₂CH₃) of the ethyl ester Methyl protons (-OCH₂CH₃) of the ethyl ester Protons of the core molecular structure | | ¹³C NMR | Signal (~170 ppm) Signal (~61 ppm) Signal (~14 ppm) | Ester carbonyl carbon Methylene carbon (-OCH₂) of the ethyl ester Methyl carbon (-CH₃) of the ethyl ester | | IR | ~1740 cm⁻¹ (strong) ~1670 cm⁻¹ (strong) ~1250 cm⁻¹ (strong) | Ester C=O stretch α,β-Unsaturated Ketone C=O stretch Ester C-O stretch | | HRMS | Exact m/z for [M+H]⁺ or [M+Na]⁺ | Confirms elemental composition (C₁₅H₁₆Cl₂O₄) |

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for separating Etacrynic Acid Ethyl Ester from impurities, related substances, or matrix components, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Etacrynic Acid and its derivatives. nih.govnih.gov A reversed-phase HPLC method is typically suitable for a compound like Etacrynic Acid Ethyl Ester. Due to the addition of the ethyl group, the ester is more nonpolar (lipophilic) than its parent carboxylic acid, which would result in a longer retention time on a C18 or C8 column under identical mobile phase conditions.

A stability-indicating HPLC assay can be developed to separate the ethyl ester from potential degradation products. syncsci.comsyncsci.com The method would likely employ a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the molecule exhibits maximum absorbance, such as 275 nm. nih.gov

Table 2: Example HPLC Method Parameters for Etacrynic Acid Ethyl Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography-Mass Spectrometry (GC/MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. thepharmajournal.com While the parent compound, Etacrynic Acid, would require derivatization to increase its volatility for GC analysis, Etacrynic Acid Ethyl Ester is inherently more suitable for this technique. The esterification process effectively serves as a derivatization, making the molecule amenable to vaporization without decomposition.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a DB-5MS). mdpi.com The separated components then enter the mass spectrometer, which acts as a detector, providing both quantification and structural information based on the mass-to-charge ratio and fragmentation pattern of the analyte. tdx.cat This method is highly sensitive and specific, making it valuable for trace analysis and impurity profiling. europeanpharmaceuticalreview.comresearchgate.netnih.gov

Spectrophotometric Procedures

Spectrophotometric methods offer a simpler, more accessible approach for quantification, often used in quality control settings.

Ultraviolet (UV) Spectrophotometry and Derivatization Techniques

Ultraviolet (UV) spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The core chromophore of Etacrynic Acid Ethyl Ester, the dichlorinated phenoxy group, absorbs UV radiation, with reported absorption maxima for the parent structure around 229 nm and 283 nm. researchgate.net The concentration of the compound in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law.

While the molecule has inherent UV absorbance, derivatization techniques can be employed to enhance sensitivity or shift the absorption wavelength to a region with less interference from other sample components. For instance, a reaction could be designed to modify a part of the molecule to produce a new derivative with a higher molar absorptivity. However, for routine analysis, direct UV spectrophotometry is often sufficient. uchicago.eduresearchgate.net

Application of Reference Standards in Research

The use of highly characterized reference standards is fundamental to all analytical research, ensuring the accuracy, consistency, and reliability of results. aquigenbio.com A reference standard for Etacrynic Acid Ethyl Ester would be a substance of known purity and identity, against which analytical samples are compared. gmpsop.comsynthinkchemicals.com

In research and quality control, reference standards are critical for:

Identity Confirmation: Comparing the analytical data (e.g., retention time in HPLC, mass spectrum in MS) of a sample to that of the reference standard.

Purity Assessment: Identifying and quantifying impurities by comparing their signals to that of the primary standard.

Quantitative Analysis: Creating calibration curves from the reference standard to accurately determine the concentration of Etacrynic Acid Ethyl Ester in a sample.

Regulatory bodies and pharmacopeias establish strict guidelines for the characterization and use of reference standards to ensure the quality and safety of pharmaceutical products.

Use of Impurity Reference Standards for Quality Control in Research

In the research and development of Etacrynic Acid Ethyl Ester, ensuring the purity and quality of the compound is paramount. Impurity reference standards are essential tools for quality control, serving as benchmarks in various analytical procedures. synthinkchemicals.com These standards are highly characterized materials used to identify, quantify, and monitor impurities that may arise during the synthesis, storage, or formulation of the target compound. synthinkchemicals.com Impurities can include process-related substances, degradation products, and structurally similar analogues. synthinkchemicals.com

The use of reference standards is critical for method validation and ensuring compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). synthinkchemicals.com Suppliers of these standards provide comprehensive analytical data to confirm the identity and purity of the material. This typically includes data from techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity. synthinkchemicals.comklivon.comklivon.com

Table 1: Examples of Ethacrynic Acid Impurity Reference Standards and Accompanying Data

| Impurity Name | Chemical Name | CAS Number | Typical Analytical Data Provided |

|---|---|---|---|

| Ethacrynic Acid EP Impurity C | [4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl]-2,3-dichlorophenoxy]acetic acid | 25355-92-4 | Certificate of Analysis (CoA), HPLC, MS, NMR synzeal.com |

| Ethacrynic Acid Impurity E | 2-(2,3-Dichloro-4-methacryloylphenoxy)acetic acid | 55507-91-0 | Certificate of Analysis (CoA), HPLC, MS, NMR synzeal.com |

Analytical Method Development and Validation in Research Contexts

The development and validation of analytical methods are fundamental for the reliable characterization and quantification of Etacrynic Acid Ethyl Ester in research settings. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose, often coupled with UV-Vis or Mass Spectrometry (MS) detectors. syncsci.comnih.gov

Method development focuses on creating a procedure that is specific, accurate, precise, and robust. For Etacrynic Acid and its derivatives, stability-indicating HPLC methods are particularly important. syncsci.comsyncsci.com These methods are designed to separate the active compound from its potential degradation products, which can form under stress conditions like exposure to acid, base, oxidation, heat, or light. syncsci.comgavinpublishers.com The structures of these separated degradation products are often confirmed using techniques like negative ion-mode HPLC-MS. syncsci.comsyncsci.com

Once a method is developed, it must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. gavinpublishers.comsemanticscholar.org Validation involves assessing several key parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products. gavinpublishers.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. syncsci.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies. gavinpublishers.comscielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). syncsci.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. syncsci.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. syncsci.com

Research on the parent compound, Ethacrynic Acid, provides a strong framework for methods applicable to its ethyl ester. For example, a stability-indicating isocratic HPLC assay was developed and validated to quantify ethacrynic acid in solution formulations. syncsci.comsyncsci.com The validation of this method yielded specific performance characteristics, as detailed in the table below.

Table 2: Validation Parameters for a Stability-Indicating HPLC Method for Ethacrynic Acid

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.5 - 500 µg/mL | syncsci.com |

| Correlation Coefficient (r²) | 1.0000 | syncsci.com |

| Limit of Detection (LOD) | 0.2 µg/mL | syncsci.com |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | syncsci.com |

| Precision | RSD% calculated for repeatability and intermediate precision | syncsci.com |

Beyond HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of ethyl esters. nih.govresearchgate.net GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for identifying and quantifying volatile and semi-volatile compounds like Etacrynic Acid Ethyl Ester. thepharmajournal.com

Emerging Research Areas and Future Directions for Etacrynic Acid Ethyl Ester Studies

Design and Synthesis of Novel Etacrynic Acid Ethyl Ester Analogues with Enhanced Target Specificity

A significant focus of current research is the rational design and synthesis of new ethacrynic acid analogues to enhance their interaction with specific biological targets, thereby increasing therapeutic efficacy and potentially reducing off-target effects. The core strategy often involves modifying the ethacrynic acid scaffold at key positions to modulate its chemical properties and biological activity.

One major area of exploration is the modification of the carboxylic acid group. researchgate.net The ethyl ester of ethacrynic acid itself can be considered a prodrug, designed to be hydrolyzed to the active free carboxyl group. chemicalbook.com Building on this concept, researchers have substituted the carboxylic acid moiety with a variety of functional groups, including heterocycles, amides, aromatic esters, oxadiazoles, and triazoles, to achieve higher antiproliferative activity and better selectivity for cancer cells. researchgate.net The addition of a lateral chain through the carboxylic acid has been shown to drastically increase the anti-cancer capacity of the molecule. researchgate.net

A key structural feature of ethacrynic acid, the α,β-unsaturated carbonyl group, is crucial for its covalent interaction with target proteins, often via a Michael addition reaction with cysteine residues. nih.govnih.gov While modifications to the alkene bond can lead to a complete loss of antiproliferative activity, strategic substitutions on the phenoxy ring can enhance potency. researchgate.netchemicalbook.com For instance, the presence of 2,3-dichloro substituents is considered necessary for its diuretic action. chemicalbook.com

Recent synthetic efforts have produced a variety of novel analogues with diverse therapeutic aims:

Anticancer Agents: New derivatives incorporating nitrogen heterocycles, urea (B33335), or thiourea (B124793) moieties have been synthesized. nih.govmdpi.com Several of these compounds have demonstrated potent anti-proliferative activity against cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). nih.govmdpi.com For example, compounds with a urea moiety exhibited anti-proliferative activities comparable to those with aminoheterocyclic groups. nih.gov

Diuretics: Novel structural analogues have been designed to have a greater diuretic effect by targeting the Na-K-2Cl cotransporter (NKCC2). ejbps.comnih.gov

Antisickling Agents: Analogues of ethacrynic acid have been synthesized and evaluated for their ability to prevent the polymerization of deoxyhemoglobin S, a potential treatment for sickle cell anemia. nih.gov

The following table summarizes selected novel ethacrynic acid analogues and their observed activities.

| Compound/Analogue Class | Modification | Target/Activity | Reference |

| Nitrogen Heterocycle Derivatives | Carboxylic acid modification | Anticancer (HL60, HCT116) | nih.govmdpi.com |

| Urea/Thiourea Derivatives | Carboxylic acid modification | Anticancer (HL60) | nih.govmdpi.com |

| Structural Analogues C1, C3-C6 | Core structure modification | Diuretic (NKCC2) | ejbps.com |

| Acryloyl-containing Derivatives | Core structure modification | Antisickling agent | nih.gov |

Advanced Mechanistic Elucidation of Interactions with Molecular Targets

A deeper understanding of how ethacrynic acid and its ethyl ester analogues interact with their molecular targets is crucial for the development of more effective and specific drugs. The primary mechanism of action for many of its biological effects is the covalent modification of sulfhydryl groups on target proteins. nih.gov

The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, reacting with the cysteine residues in the active sites of enzymes. nih.govnih.gov One of the most well-characterized targets is Glutathione (B108866) S-transferase P1-1 (GSTP1-1), an enzyme often implicated in drug resistance in cancer. Ethacrynic acid is a potent, reversible inhibitor of GSTP1-1 through this covalent binding mechanism. nih.gov Molecular docking studies have been employed to model the binding modes of new analogues with target enzymes like GSTP1-1 and caspase-3, providing insights that can guide the design of future anticancer agents. nih.govmdpi.com

The ethyl ester form of ethacrynic acid functions as a prodrug, which is hydrolyzed to release the active carboxylic acid. chemicalbook.com This bioconversion is a key step in its mechanism of action for diuretic effects. For other activities, such as anticancer effects, both the ester and the hydrolyzed acid may contribute. For instance, ethacrynic acid butyl-ester has been shown to induce apoptosis in leukemia cells. mdpi.com

Application in Chemical Probe Development for Biological Systems

The reactivity of the ethacrynic acid scaffold makes it a valuable tool for developing chemical probes to study biological systems. By incorporating reporter groups such as fluorescent tags, researchers can create molecules that covalently bind to specific targets, allowing for their visualization and characterization within cells.

A notable advancement in this area is the synthesis of fluorescent analogues of ethacrynic acid. nih.govresearchgate.net Researchers have successfully prepared derivatives modified at the carboxylic acid position with PyTAP (pyridazino-1,3a,6a-triazapentalene) fluorescent molecules. nih.gov These fluorescent probes have been shown to retain good anti-proliferative activity, making them suitable for studying the mechanism of action of ethacrynic acid derivatives in living cells. nih.govresearchgate.net

The development of such probes is instrumental for:

Target Identification: Identifying the full range of cellular proteins that interact with ethacrynic acid derivatives.

Mechanistic Studies: Visualizing the subcellular localization of the drug and its targets.

Drug Discovery: Screening for new molecules that bind to the same targets.

The synthesis of these fluorescent analogues represents a key step toward a more complete understanding of the complex biological activities of ethacrynic acid and its ethyl ester. researchgate.net

Q & A

Q. What are the optimal synthetic pathways for producing Etacrynic Acid Ethyl Ester with high yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of halogen-substituted anisoles, followed by alkylation of phenolic hydroxyl groups to form esters or amides . Enantioselective synthesis may employ phase-transfer catalysis with chiral catalysts (e.g., cinchonidine derivatives) to achieve stereochemical control, as demonstrated in related ester syntheses . Reaction parameters such as temperature, solvent polarity, and catalyst loading should be optimized using design-of-experiment (DoE) approaches like central composite design .

Q. Which analytical techniques are recommended for validating the purity and structural integrity of Etacrynic Acid Ethyl Ester?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and functional groups, particularly monitoring C=C double bonds and ethyl side chains . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC/MS) can assess purity, with reference standards (e.g., European Pharmacopoeia) for calibration . UV-Vis spectrophotometry (268–272 nm) and dissolution testing (e.g., paddle method at 50 rpm) ensure compliance with pharmacopeial specifications .

Q. How does Etacrynic Acid Ethyl Ester inhibit cysteine proteases in vitro, and what experimental models are suitable for studying this activity?

- Methodology : The compound’s α,β-unsaturated carbonyl group reacts with thiol groups in protease active sites via Michael addition, as shown in studies targeting Plasmodium falciparum proteases . In vitro assays using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) and recombinant enzymes can quantify inhibition kinetics (IC50 values). Include controls for non-specific thiol reactivity (e.g., glutathione depletion assays) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with thiol-containing enzymes, and how can computational modeling enhance inhibitor design?

- Methodology : Density functional theory (DFT) calculations and molecular docking can model the transition states of thiol-Michael addition reactions. For example, studies on related α,β-unsaturated esters reveal that electron-withdrawing substituents lower the energy barrier for nucleophilic attack . Experimental validation via time-resolved NMR (e.g., monitoring C=C bond disappearance) provides kinetic data to refine computational models .

Q. How should in vivo studies be designed to evaluate the pharmacokinetics and toxicity of Etacrynic Acid Ethyl Ester?

- Methodology : Use rodent models to assess bioavailability, tissue distribution, and metabolic stability. Administer the compound intravenously and orally, followed by LC-MS/MS analysis of plasma and organ samples. Monitor renal and hepatic toxicity markers (e.g., serum creatinine, ALT/AST) due to the compound’s diuretic properties . Compare results with structurally similar esters to identify structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC50 values across studies)?

- Methodology : Standardize assay conditions (e.g., buffer pH, enzyme concentration) and validate purity using certified reference materials . Conduct meta-analyses to identify confounding factors (e.g., solvent effects on solubility). Reproducibility studies should include orthogonal assays (e.g., surface plasmon resonance vs. fluorogenic assays) to confirm target specificity .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate IC50 and Hill coefficients. Bootstrap resampling or Bayesian modeling quantifies uncertainty in parameter estimates . For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can researchers ensure reproducibility in synthetic protocols for Etacrynic Acid Ethyl Ester?

- Methodology : Document reaction parameters (e.g., stoichiometry, catalyst batch) in compliance with FAIR data principles. Publish detailed spectral data (NMR, HRMS) and chromatograms in supplementary materials. Collaborative inter-laboratory validation studies can identify critical control points (e.g., moisture sensitivity) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.